molecular formula C16H13N3OS B5889682 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-5-acenaphthylenecarboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-5-acenaphthylenecarboxamide

Cat. No.: B5889682
M. Wt: 295.4 g/mol
InChI Key: VLKXLEYSJVXAMC-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-5-acenaphthylenecarboxamide is a compound that has been studied for its potential therapeutic applications. This compound is of interest due to its unique structure and potential ability to interact with biological systems. In

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-5-acenaphthylenecarboxamide is not fully understood. However, it is believed to interact with the CB1 receptor in a unique way. Unlike other cannabinoids, which act as full agonists or antagonists at the CB1 receptor, this compound acts as a partial agonist. This means that it can activate the receptor to a certain extent, but not fully. This unique interaction may have implications for the therapeutic potential of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been shown to reduce pain sensitivity in animal models, which may be due to its interaction with the CB1 receptor. Additionally, it has been shown to have anti-inflammatory effects, which may be useful for the treatment of conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of studying N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-5-acenaphthylenecarboxamide is its unique structure and potential for interaction with biological systems. However, there are also limitations to working with this compound. For example, it may be difficult to obtain in large quantities, and its effects may be difficult to study in vivo due to its partial agonist activity.

Future Directions

There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-5-acenaphthylenecarboxamide. One area of interest is its potential as a pain medication. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, more research is needed to explore its effects on other physiological processes, such as appetite regulation and mood. Finally, studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-5-acenaphthylenecarboxamide has been described in the literature. One method involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 1,2-dihydro-5-acenaphthylenecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield the final compound.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-5-acenaphthylenecarboxamide has been studied for its potential therapeutic applications. One area of research has focused on its ability to interact with the cannabinoid receptors in the brain. Cannabinoid receptors are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood. This compound has been shown to act as a partial agonist at the CB1 receptor, which may have implications for the treatment of pain and other conditions.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-9-18-19-16(21-9)17-15(20)13-8-7-11-6-5-10-3-2-4-12(13)14(10)11/h2-4,7-8H,5-6H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKXLEYSJVXAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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